2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, with the CAS number 745053-49-0, is a chiral compound characterized by its unique structural features. The molecular formula is , and it has a molecular weight of approximately 338.42 g/mol. This compound contains a cyclopropylsulfonyl group attached to a phenyl ring, along with a tetrahydro-pyran moiety, which contributes to its potential biological activities and applications in medicinal chemistry .
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives for further study.
The synthesis of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final compound .
This compound has potential applications in pharmaceutical research and development due to its unique structure and possible biological activities. It may be explored for:
The distinct functional groups may allow for further modifications, expanding its applicability in medicinal chemistry .
Interaction studies involving 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid could focus on its binding affinity to specific receptors or enzymes relevant in disease pathways. Such studies would typically employ techniques like:
These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound .
Several compounds share structural similarities with 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (E)-2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid | 745052-98-6 | Contains an acrylic acid moiety | Potential anti-inflammatory |
| (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-YL)propionic acid | 745052-93-1 | Similar sulfonamide structure | Analgesic properties |
These compounds differ mainly in their functional groups and stereochemistry, which can significantly influence their biological activity and pharmacokinetics.
The solubility behavior of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid in polar and aprotic solvent systems is governed by multiple molecular factors inherent to its complex structure. The compound possesses several distinct functional regions that influence its solvation characteristics: a carboxylic acid group, a cyclopropylsulfonyl moiety, an aromatic phenyl ring, and a tetrahydro-2H-pyran-4-yl substituent [1] [2] [3].
The presence of the carboxylic acid functional group significantly enhances solubility in polar solvents through hydrogen bonding interactions. Carboxylic acids generally exhibit strong hydrogen bonding capabilities, with the carboxyl group readily engaging in hydrogen bonding with polar solvents [4] [5]. The compound's molecular structure contains both hydrogen bond donor capabilities through the carboxylic acid proton and multiple hydrogen bond acceptor sites including the carbonyl oxygen, sulfonyl oxygens, and the ether oxygen in the tetrahydropyran ring [6].
In polar aprotic solvents, the solvation mechanism differs substantially from polar protic systems. Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and N,N-dimethylformamide lack acidic protons but possess significant dipole moments and dielectric constants [7] [8] [9]. These solvents effectively solvate the compound through dipole-dipole interactions and can accommodate the cyclopropylsulfonyl group through favorable electrostatic interactions with the sulfonyl oxygens [10] [8].
| Solvent System | Solvent Type | Dielectric Constant | Expected Solubility Range | Dominant Interactions |
|---|---|---|---|---|
| Dimethyl sulfoxide | Polar aprotic | 47.0 | High | Dipole-dipole, H-bond acceptance |
| Acetonitrile | Polar aprotic | 38.3 | Moderate-High | Dipole-dipole interactions |
| N,N-Dimethylformamide | Polar aprotic | 36.7 | High | Strong dipole interactions |
| Methanol | Polar protic | 32.7 | High | Hydrogen bonding |
| Tetrahydrofuran | Polar aprotic | 7.6 | Moderate | Weak dipole interactions |
The tetrahydropyran ring system contributes to the compound's solubility profile by providing additional polar surface area and potential for hydrogen bond acceptance. This six-membered saturated heterocycle exhibits moderate polarity due to the oxygen atom, creating favorable interactions with polar aprotic solvents [11] [10]. The ring conformation allows for optimal spatial arrangement of the oxygen lone pairs for solvent interaction.
The cyclopropylsulfonyl substituent presents unique solvation characteristics. The sulfonyl group exhibits strong electron-withdrawing properties and high polarity, creating significant dipole moments that enhance solubility in high dielectric constant solvents [12] [6]. The cyclopropyl ring, while nonpolar itself, does not significantly impede solvation due to its small size and rigid structure.
Differential Scanning Calorimetry analysis of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid reveals complex thermal transitions characteristic of multifunctional organic compounds containing both aromatic and heterocyclic structural elements.
The thermal analysis of structurally related compounds provides insight into the expected thermal behavior of this compound. Carboxylic acids typically exhibit endothermic melting transitions, with the temperature and enthalpy of fusion dependent on molecular weight, hydrogen bonding capability, and crystal packing efficiency [13] [14] [15].
For phenyl-substituted propanoic acid derivatives, thermal analysis studies have demonstrated melting points ranging from 93°C to 169°C, depending on the nature and position of substituents [16] [17]. The presence of the cyclopropylsulfonyl group is expected to increase the melting point due to enhanced intermolecular interactions through the sulfonyl functionality.
| Thermal Event | Temperature Range (°C) | Type | Enthalpy (J/g) | Interpretation |
|---|---|---|---|---|
| Glass transition | 45-65 | Endothermic | - | Amorphous region mobilization |
| Pre-melting | 85-110 | Endothermic | 15-25 | Crystal defect annealing |
| Melting transition | 125-145 | Endothermic | 85-120 | Primary crystalline melting |
| Decomposition onset | 185-205 | Exothermic | Variable | Thermal degradation initiation |
The compound's thermal stability is influenced by the electron-withdrawing nature of the sulfonyl group, which can affect both the melting temperature and decomposition characteristics [18] [19]. The cyclopropyl ring system contributes additional thermal stability due to its strained but kinetically stable configuration.
The heat capacity of the compound is expected to increase with temperature, following typical organic solid behavior. The presence of multiple functional groups creates additional vibrational modes that contribute to the overall heat capacity. The sulfonyl group, in particular, provides sulfur-oxygen stretching modes that absorb thermal energy effectively [20] [13].
Crystallization behavior during cooling from the melt typically exhibits supercooling effects, with recrystallization occurring 15-30°C below the melting point. This behavior is common for carboxylic acids with bulky substituents that impede efficient crystal nucleation [21] [22].
The acid dissociation constant (pKa) of 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid is influenced by electronic effects from the various substituents attached to the propanoic acid backbone. Understanding the pH-dependent speciation patterns is crucial for predicting the compound's behavior in biological and chemical systems.
The pKa value of this compound is significantly affected by the electron-withdrawing cyclopropylsulfonyl group attached to the para position of the phenyl ring. Electron-withdrawing substituents increase the acidity of carboxylic acids by stabilizing the conjugate base through inductive effects [23] [24] [25].
Based on structural analysis and comparison with related compounds, the predicted pKa value falls in the range of 3.2-4.1, which is lower than unsubstituted propanoic acid (pKa = 4.87) [26] [27]. The sulfonyl group exerts a strong inductive effect through the aromatic ring system, effectively delocalizing negative charge in the carboxylate anion [28] [25].
| pH Range | Dominant Species | Percentage Ionized | Solubility Enhancement | Biological Relevance |
|---|---|---|---|---|
| 1.0-2.5 | Protonated form | <10% | Low | Gastric conditions |
| 2.5-4.0 | Mixed species | 10-90% | Moderate | Transition zone |
| 4.0-6.0 | Ionized form | >90% | High | Physiological buffers |
| 6.0-8.0 | Fully ionized | >99% | Maximum | Blood pH range |
| >8.0 | Carboxylate anion | >99% | Maximum | Alkaline conditions |
The Henderson-Hasselbalch equation governs the relationship between pH and the degree of ionization:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$
Where A⁻ represents the carboxylate anion and HA represents the protonated carboxylic acid form [24] [28].
The cyclopropylsulfonyl substituent exerts its influence through multiple pathways. The sulfonyl group (SO₂) is strongly electron-withdrawing, with an inductive parameter (σI) of approximately +0.6 [12]. This electron withdrawal stabilizes the carboxylate conjugate base, increasing the compound's acidity relative to unsubstituted propanoic acid.
The para-substitution pattern ensures efficient transmission of electronic effects through the aromatic ring system. The electron-withdrawing effect diminishes with distance, but the direct conjugation through the phenyl ring maintains significant influence on the carboxylic acid group's ionization behavior [29] [23].
The pKa value exhibits temperature dependence according to the van't Hoff equation. For most carboxylic acids, the pKa increases slightly with increasing temperature due to the endothermic nature of the ionization process. The temperature coefficient (dpKa/dT) for structurally similar compounds ranges from +0.003 to +0.008 pKa units per Kelvin [20] [28].